molecular formula C10H12N2O4 B8686031 2-[1-(Ethyloxy)ethenyl]-6-(methyloxy)-3-nitropyridine

2-[1-(Ethyloxy)ethenyl]-6-(methyloxy)-3-nitropyridine

Cat. No. B8686031
M. Wt: 224.21 g/mol
InChI Key: JZKQRVRKEJFVLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(Ethyloxy)ethenyl]-6-(methyloxy)-3-nitropyridine is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[1-(Ethyloxy)ethenyl]-6-(methyloxy)-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-(Ethyloxy)ethenyl]-6-(methyloxy)-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-[1-(Ethyloxy)ethenyl]-6-(methyloxy)-3-nitropyridine

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

2-(1-ethoxyethenyl)-6-methoxy-3-nitropyridine

InChI

InChI=1S/C10H12N2O4/c1-4-16-7(2)10-8(12(13)14)5-6-9(11-10)15-3/h5-6H,2,4H2,1,3H3

InChI Key

JZKQRVRKEJFVLY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C1=C(C=CC(=N1)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 2-chloro-6-methoxy-3-nitropyridine (600 g) and PdCl2(PPh3)2 (33.5 g) in acetonitrile (4200 ml) at 65° C. under N2 was added dropwise over 2 h (1-ethoxyvinyl)-tributyl-stannane (1182 ml). The resulting suspension was stirred at 65° C. for 4 h then left to cool to room temperature overnight. The reaction mixture was quenched with 10% KF aqueous solution (3600 ml) with vigorous stirring and stirred for 1 h. The resulting solid was removed by vacuum filtration and washed with acetonitrile (7×1000 ml). The layers were separated and the organic layer was evaporated to 3000 ml. This was filtered through Whatman, GF/B glass microfibre filter paper and the small amount of brown solid removed was washed with MeCN (1800 ml). EtOAc (3600 ml) was added and the volume reduced to 1800 ml. Cyclohexane (3600 ml) was added and the volume reduced to 3000 ml. Cyclohexane (2400 ml) and silica gel (600 g, 1 wt) were added and allowed to stir at room temperature for 1.5 h. The solid was removed by vacuum filtration and washed with EtOAc/cyclohexane, 1:8 (4200 ml). The filtrate was reduced to 1800 ml. Cyclohexane (2400 ml) was added and the volume reduced to 1800 ml. Cyclohexane (3600 ml) and EtOAc (600 ml) and silica gel (600 g, 1 wt) were added and stirred for 1.5 h. The solid was removed by vacuum filtration and washed with EtOAc/cyclohexane 1:8 (4200 ml). The solvents were evaporated to dryness. MeCN (2000 ml) was added and evaporated to give an orange coloured oil.
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
4200 mL
Type
solvent
Reaction Step One
Quantity
33.5 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.